2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-acetamidophenyl)acetamide
Description
This compound (CAS: 946262-89-1, molecular formula: C₃₀H₂₇ClN₄O₄S) features a dihydropyridine core substituted with a 4-chlorophenylsulfanyl group at position 2, a methoxy group at position 5, and an N-(3-acetamidophenyl)acetamide moiety at position 1. The dihydropyridine scaffold is shared with calcium channel blockers like Nifedipine, but the unique substituents may confer distinct biological activities, such as enhanced selectivity or novel mechanisms of action .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-15(28)25-17-4-3-5-18(10-17)26-23(30)13-27-12-22(31-2)21(29)11-19(27)14-32-20-8-6-16(24)7-9-20/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASMQZCDWYUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness arises from its combination of:
- Dihydropyridine core : Shared with antihypertensive drugs like Nifedipine and Amlodipine but modified at positions 1, 2, and 5 .
- N-(3-acetamidophenyl)acetamide : Introduces hydrogen-bonding capabilities and may interact with biological targets such as kinases or G-protein-coupled receptors .
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 3-acetamidophenyl group may reduce first-pass metabolism compared to ester-containing dihydropyridines (e.g., Nifedipine), which are prone to hydrolysis .
- Solubility : The acetamide moiety enhances water solubility relative to purely aromatic dihydropyridines, aiding formulation development .
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